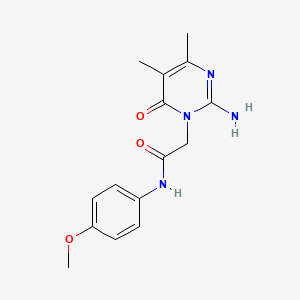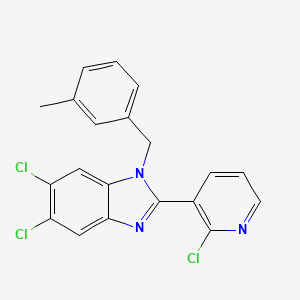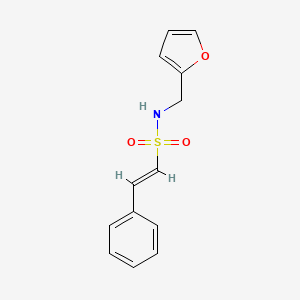
3-(Benzyloxy)-2-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-chlorophenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and a chlorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mecanismo De Acción
Target of Action
3-(Benzyloxy)-2-chlorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the compound, being an organoboron reagent, transfers a formally nucleophilic organic group from boron to palladium . This process is accompanied by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The resulting changes can affect a wide range of biochemical pathways, depending on the specific molecules involved in the reaction .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would depend on factors such as its solubility, stability, and reactivity .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, materials science, and chemical research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically a palladium compound), and the presence of other reagents and solvents . The compound’s reactivity can also be affected by steric and electronic factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-chlorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-(benzyloxy)-2-chlorobenzene.
Lithiation: The aromatic compound is lithiated using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate or boron trichloride, to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield the final boronic acid product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)-2-chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Benzyloxy)-2-chlorophenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as enzyme inhibition or receptor modulation.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the benzyloxy and chlorine substituents, making it less versatile in certain synthetic applications.
4-(Benzyloxy)phenylboronic acid: Similar structure but with the benzyloxy group in the para position, affecting its reactivity and selectivity.
2-Chlorophenylboronic acid: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness: 3-(Benzyloxy)-2-chlorophenylboronic acid is unique due to the presence of both the benzyloxy and chlorine substituents, which provide distinct electronic and steric properties. These features enhance its utility in specific synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions.
Propiedades
IUPAC Name |
(2-chloro-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASTYDMFDLBRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)


![2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2968193.png)


![1-[2-(trifluoromethyl)phenyl]-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B2968199.png)
![4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2968201.png)
![N'-[(1E)-[2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrol-3-yl]methylidene]thiophene-3-carbohydrazide](/img/structure/B2968202.png)
